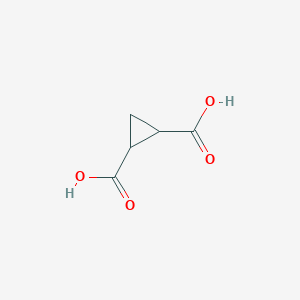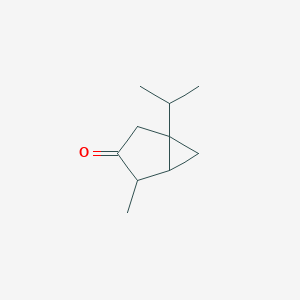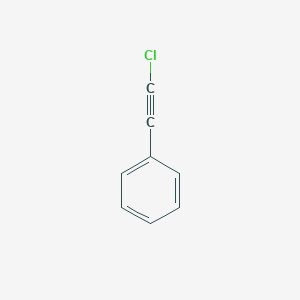
(Chloroethynyl)benzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (chloroethynyl)benzene derivatives often involves strategies that allow for the controlled introduction of the chloroethynyl group into the benzene ring. For example, Li et al. (2001) developed synthetic pathways to 11H-benzo[b]fluoren-11-ols and related compounds via biradicals generated from benzoenyne-allenes, starting from the condensation between benzophenones and lithium acetylide of 1-(2-ethynylphenyl)-2-phenylethyne (Li et al., 2001).
Molecular Structure Analysis
The molecular structure of (chloroethynyl)benzene derivatives has been characterized by various spectroscopic and computational methods. Percino et al. (2014) reported the structural characterization of a related molecule, 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene, through X-ray crystallography and theoretical calculations, highlighting the quasi-planar structure of the molecule (Percino et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving (chloroethynyl)benzene derivatives can lead to a variety of complex structures. Schevenels and Markó (2012) described the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene to generate chloromethylene furans, which under mild acidic conditions rearrange into benzofuran carbaldehydes, showcasing the reactivity and versatility of these compounds (Schevenels & Markó, 2012).
Applications De Recherche Scientifique
Hematological Alterations and Cancer Risk from Benzene Exposure : Benzene, including chlorinated benzenes, is an established risk factor for myeloid leukemia and potentially for non-Hodgkin lymphoma. Studies have shown that workers exposed to benzene experience hematotoxicity and alterations in B-cell activation markers, linking benzene exposure to hematological malignancies (Bassig et al., 2016).
Photocatalytic Degradation of Benzene in Water : Research involving titanium dioxide photocatalysis has explored the degradation kinetics of benzene as a water contaminant. This study highlighted the complexity of benzene degradation and its intermediates, which is crucial for environmental remediation efforts (Turchi & Ollis, 1989).
Microbial Degradation of Chlorinated Benzenes : The microbial metabolism of chlorobenzenes under aerobic and anaerobic conditions has been examined, revealing the biological pathways and organisms involved in their biodegradation. This research is significant for bioremediation strategies (Field & Sierra-Alvarez, 2008).
Health Effects and Susceptibility to Benzene : Studies have advanced our understanding of benzene's health effects, including its role as a carcinogen and hematotoxin. This research emphasizes the need for further investigation into genetic variations that confer susceptibility to benzene toxicity (Smith, 2010).
Bioremediation of Chlorinated Benzenes in Soil : A study on the ex-situ bioremediation of chlorinated benzenes in soil demonstrates the effectiveness of stimulating native microflora for the degradation of these compounds. This finding is valuable for environmental cleanup processes (Guerin, 2008).
Benzene as a Building Block for Fluorophores : The development of green fluorophores using benzene structures highlights its application in luminescent materials for imaging and displays, indicating its potential in advanced material science (Beppu et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloroethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWZLADUGAKASM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81953-16-4 | |
| Record name | Benzene, (2-chloroethynyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81953-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90163951 | |
| Record name | Benzene, (chloroethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Chloroethynyl)benzene | |
CAS RN |
1483-82-5 | |
| Record name | Benzene, (chloroethynyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (chloroethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Chloroethynyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

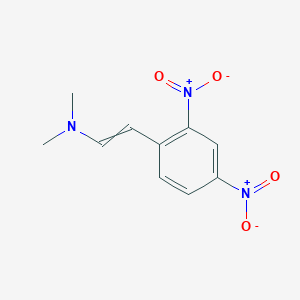
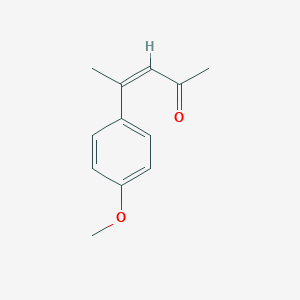
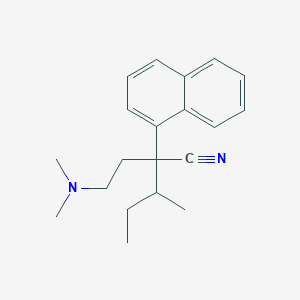
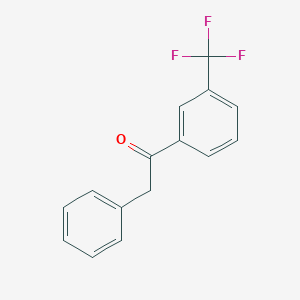
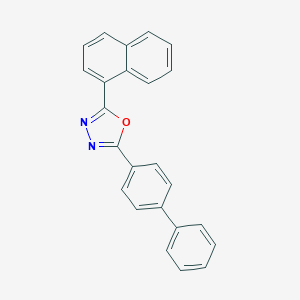
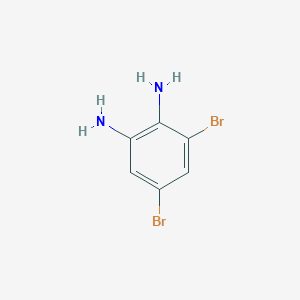
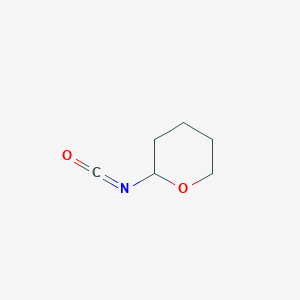
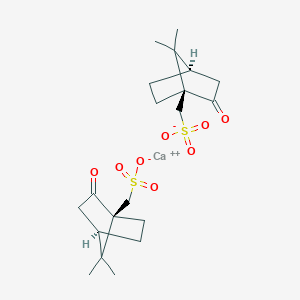
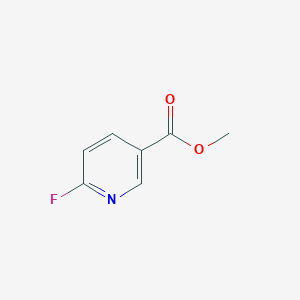

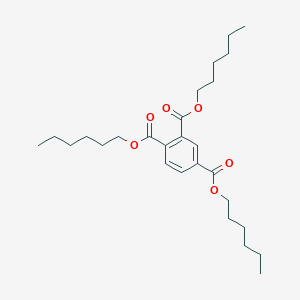
![n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide](/img/structure/B72958.png)
